molecular formula C15H13F3O B11746099 1-Phenyl-1-[4-(trifluoromethyl)phenyl]ethanol

1-Phenyl-1-[4-(trifluoromethyl)phenyl]ethanol

Cat. No.: B11746099
M. Wt: 266.26 g/mol
InChI Key: PZFVDFSXLOSQDX-UHFFFAOYSA-N
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Description

1-Phenyl-1-[4-(trifluoromethyl)phenyl]ethan-1-ol is an organic compound with the molecular formula C9H9F3O. It is known for its unique chemical structure, which includes a trifluoromethyl group attached to a phenyl ring. This compound is used in various scientific research applications due to its distinct properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenyl-1-[4-(trifluoromethyl)phenyl]ethan-1-ol can be synthesized through several methods. One common approach involves the asymmetric reduction of 4-(trifluoromethyl)acetophenone using recombinant Escherichia coli cells. This biocatalytic method yields optically pure ®-1-phenyl-1-[4-(trifluoromethyl)phenyl]ethan-1-ol with high enantioselectivity .

Industrial Production Methods

In industrial settings, the compound can be produced using chemical synthesis methods that involve the reduction of 4-(trifluoromethyl)acetophenone. The reaction is typically carried out in a polar organic solvent-aqueous medium to enhance the catalytic efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-1-[4-(trifluoromethyl)phenyl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form different alcohol derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives of the original compound.

Scientific Research Applications

1-Phenyl-1-[4-(trifluoromethyl)phenyl]ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-phenyl-1-[4-(trifluoromethyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an intermediate for compounds that inhibit chemokine receptors, thereby blocking the entry of certain viruses into cells . The trifluoromethyl group enhances the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(trifluoromethyl)phenyl]ethan-1-one: This compound has a similar structure but lacks the hydroxyl group.

    4-(trifluoromethyl)benzyl alcohol: Similar in structure but with a different functional group arrangement.

    1-phenyl-2-(trifluoromethyl)sulfonylpropan-1-one: Another related compound with a sulfonyl group instead of a hydroxyl group.

Uniqueness

1-Phenyl-1-[4-(trifluoromethyl)phenyl]ethan-1-ol is unique due to its combination of a trifluoromethyl group and a hydroxyl group attached to a phenyl ring. This structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C15H13F3O

Molecular Weight

266.26 g/mol

IUPAC Name

1-phenyl-1-[4-(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C15H13F3O/c1-14(19,11-5-3-2-4-6-11)12-7-9-13(10-8-12)15(16,17)18/h2-10,19H,1H3

InChI Key

PZFVDFSXLOSQDX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)C(F)(F)F)O

Origin of Product

United States

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